
9-オキソ-9H-キサンテン-2-カルボン酸
概要
説明
9-Oxo-9H-xanthene-2-carboxylic acid is a chemical compound with the molecular formula C14H8O4. It is a derivative of xanthene, characterized by the presence of a carboxylic acid group at the second position and a ketone group at the ninth position.
科学的研究の応用
9-Oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
A similar compound, xanthene-9-carboxylic acid, has been reported to inhibit the transthyretin (ttr) conformational changes, which facilitate amyloid fibril formation .
Mode of Action
Based on the reported activity of similar xanthene derivatives, it may interact with its targets and induce conformational changes .
Biochemical Pathways
If it acts similarly to xanthene-9-carboxylic acid, it may be involved in the regulation of amyloid fibril formation .
Result of Action
If it acts similarly to Xanthene-9-carboxylic Acid, it may prevent the formation of amyloid fibrils .
Action Environment
It is known that the compound is stable at room temperature .
生化学分析
Biochemical Properties
9-Oxo-9H-xanthene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the conformational changes of transthyretin (TTR), a protein involved in amyloid fibril formation . This inhibition is crucial in preventing diseases related to amyloid fibril formation, such as amyloidosis. Additionally, 9-Oxo-9H-xanthene-2-carboxylic acid interacts with other proteins and enzymes, affecting their activity and stability.
Cellular Effects
The effects of 9-Oxo-9H-xanthene-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 9-Oxo-9H-xanthene-2-carboxylic acid can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, 9-Oxo-9H-xanthene-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit TTR conformational changes is a prime example of its molecular mechanism . Additionally, 9-Oxo-9H-xanthene-2-carboxylic acid can modulate the activity of other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxo-9H-xanthene-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 9-Oxo-9H-xanthene-2-carboxylic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 9-Oxo-9H-xanthene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting amyloid fibril formation and modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
9-Oxo-9H-xanthene-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, the compound’s interaction with enzymes involved in oxidative stress response can modulate the production of reactive oxygen species (ROS) and other metabolites .
Transport and Distribution
The transport and distribution of 9-Oxo-9H-xanthene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins affects its bioavailability and efficacy .
Subcellular Localization
9-Oxo-9H-xanthene-2-carboxylic acid is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid typically involves the reaction of xanthone with appropriate reagents to introduce the carboxylic acid group. One common method is the oxidation of xanthone derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the Friedel-Crafts acylation of xanthene followed by oxidation to form the desired compound .
Industrial Production Methods: Industrial production of 9-Oxo-9H-xanthene-2-carboxylic acid may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: 9-Oxo-9H-xanthene-2-carboxylic acid can undergo further oxidation to form more complex derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed:
Oxidation Products: Complex xanthene derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters, amides, and other functionalized compounds.
類似化合物との比較
Xanthone-2-carboxylic acid: Similar structure but lacks the ketone group at the ninth position.
9-Oxo-9H-thioxanthene-2-carboxylic acid: Contains a sulfur atom in place of an oxygen atom in the xanthene ring.
Uniqueness: 9-Oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
9-oxoxanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRWSKMJDGYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193261 | |
| Record name | Xanthone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40274-67-7 | |
| Record name | Xanthone-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that 9-Oxoxanthene-2-carboxylic acid primarily acts as an antagonist at specific prostaglandin receptors, particularly the E-prostanoid (EP) receptors. [, , , , , , , , , , , ] Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and smooth muscle contraction.
A: While 9-Oxoxanthene-2-carboxylic acid demonstrates affinity for both EP1 and EP2 receptors, it generally displays higher selectivity for the EP2 subtype. [, , , , , , ] This selectivity is crucial in understanding its pharmacological effects and potential therapeutic applications.
A: By blocking EP2 receptors, 9-Oxoxanthene-2-carboxylic acid can inhibit the downstream signaling cascades triggered by prostaglandin E2 (PGE2) binding to these receptors. [, , ] This inhibition can lead to various effects, including:
- Reduced Airway Inflammation: 9-Oxoxanthene-2-carboxylic acid was shown to attenuate Lipopolysaccharide (LPS)-induced airway neutrophilia in mice, suggesting a potential role in mitigating inflammation. []
- Modulation of Smooth Muscle Contraction: Studies on airway and vascular smooth muscle show that 9-Oxoxanthene-2-carboxylic acid can influence contraction responses induced by various stimuli, including PGE2 and acetylcholine. [, , , ]
- Altered Pain Perception: In a spinal cord injury model, blocking EP2 receptors with 9-Oxoxanthene-2-carboxylic acid contributed to a decrease in the hyperresponsiveness of dorsal horn neurons, suggesting its potential in pain management. []
A: Although primarily recognized for its action on EP receptors, research suggests that at higher concentrations, 9-Oxoxanthene-2-carboxylic acid might also exhibit some affinity for thromboxane A2 (TXA2) receptors. [] This interaction could contribute to its observed effects on vascular smooth muscle.
ANone: The molecular formula of 9-Oxoxanthene-2-carboxylic acid is C14H8O4, and its molecular weight is 240.21 g/mol.
A: Yes, the crystal structure of a complex involving a mutated transthyretin protein bound to 4-chloro-9-oxo-9H-xanthene-2-carboxylic acid has been determined. [] This information can be valuable for understanding the binding interactions of this class of compounds.
A: A study investigating cloxacepride, a structurally related compound with anti-allergic properties, explored the impact of various chemical modifications on its activity. [] Although not directly focused on 9-Oxoxanthene-2-carboxylic acid, the findings provide valuable insights into the SAR of this class of compounds.
ANone: Given its interaction with prostanoid receptors, research suggests that 9-Oxoxanthene-2-carboxylic acid and its derivatives hold potential as tools for investigating:
- Inflammatory diseases: Its ability to modulate inflammatory responses in the airways suggests potential applications in asthma and other inflammatory lung diseases. []
- Pain management: The observed effects on pain perception in spinal cord injury models warrant further investigation for chronic pain conditions. []
- Cardiovascular diseases: Its impact on vascular smooth muscle contraction and potential interactions with TXA2 receptors might offer insights into cardiovascular regulation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
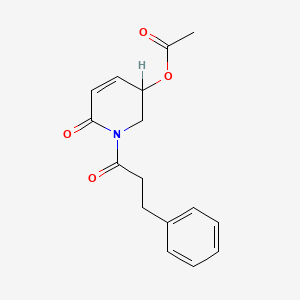
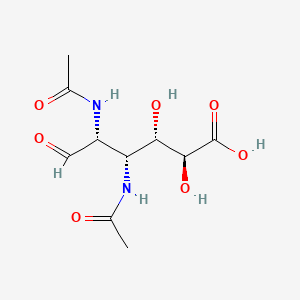
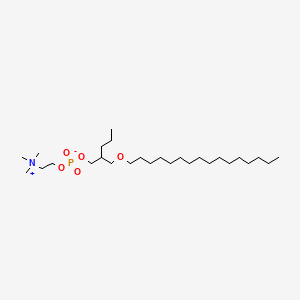

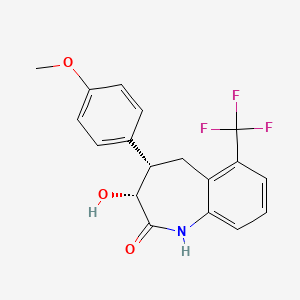
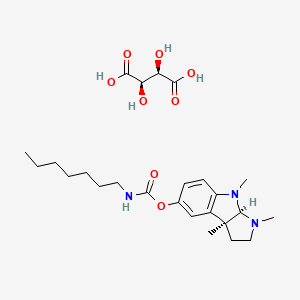
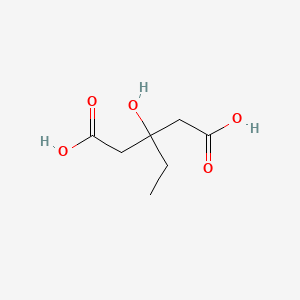
![Methyl[3-(10H-phenothiazin-10-YL)propyl]amine](/img/structure/B1199786.png)
![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)
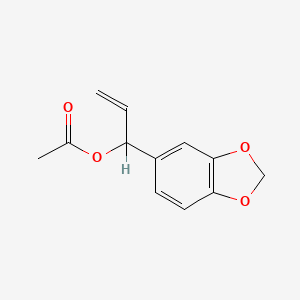
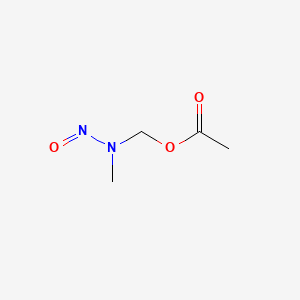
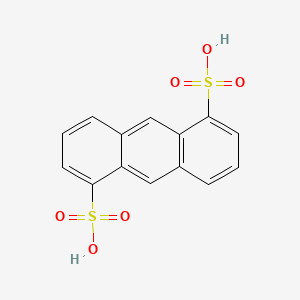
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1199792.png)
![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide](/img/structure/B1199793.png)
